Gold;triethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium
Description
Gold;triethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium is a compound that features a gold atom coordinated to a triethylphosphine ligand and a pentafluorophenyl group
Properties
CAS No. |
62201-17-6 |
|---|---|
Molecular Formula |
C12H15AuF5P+ |
Molecular Weight |
482.18 g/mol |
IUPAC Name |
gold;triethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium |
InChI |
InChI=1S/C12H15F5P.Au/c1-4-18(5-2,6-3)12-10(16)8(14)7(13)9(15)11(12)17;/h4-6H2,1-3H3;/q+1; |
InChI Key |
MGBCGBMNRZQZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC[P+](CC)(CC)C1=C(C(=C(C(=C1F)F)F)F)F.[Au] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gold;triethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium typically involves the reaction of gold precursors with triethylphosphine and pentafluorophenyl reagents. One common method is the reaction of chloro(triethylphosphine)gold(I) with pentafluorophenyl lithium under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Gold;triethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: Reduction reactions can convert the gold(I) center to metallic gold.
Substitution: Ligand substitution reactions can occur, where the triethylphosphine or pentafluorophenyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while reduction can produce metallic gold. Substitution reactions can result in new gold complexes with different ligands.
Scientific Research Applications
Gold;triethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.
Biology: The compound’s unique properties make it a candidate for studying gold-based drugs and their interactions with biological molecules.
Medicine: Research is ongoing into its potential use in developing new therapeutic agents, particularly in cancer treatment.
Industry: It is used in materials science for the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which Gold;triethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium exerts its effects involves the interaction of the gold center with various molecular targets. In catalysis, the gold atom can activate substrates by coordinating to them, facilitating chemical transformations. In biological systems, the compound can interact with proteins and other biomolecules, potentially disrupting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chloro[tris(2,3,4,5,6-pentafluorophenyl)phosphine]gold(I): This compound features a similar gold-phosphine coordination but with different ligands.
Tris(pentafluorophenyl)phosphine: A related phosphine ligand that can form complexes with various metals, including gold.
Uniqueness
Gold;triethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium is unique due to the combination of triethylphosphine and pentafluorophenyl ligands, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
